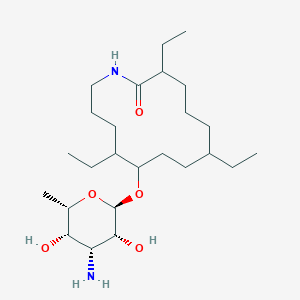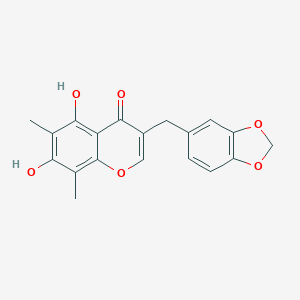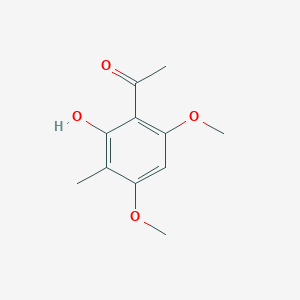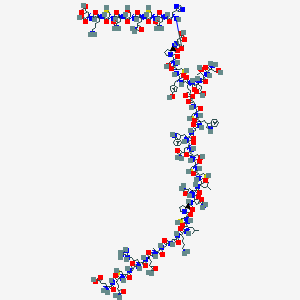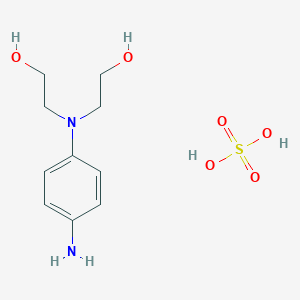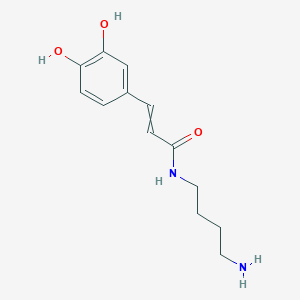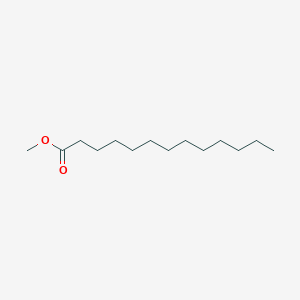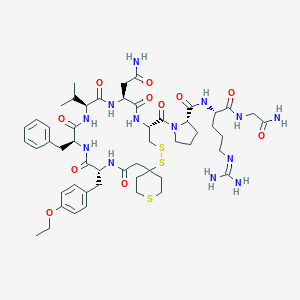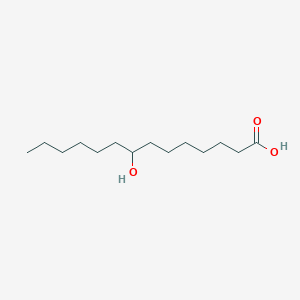
8-Hydroxytetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxytetradecanoic acid, commonly known as 8-HTA, is a fatty acid that has gained significant attention in scientific research due to its potential therapeutic applications. It is a long-chain fatty acid with a hydroxyl group attached to the eighth carbon atom, making it a unique compound with distinct properties.
Mecanismo De Acción
The exact mechanism of action of 8-HTA is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and activate the expression of anti-inflammatory genes, leading to a reduction in inflammation.
Efectos Bioquímicos Y Fisiológicos
8-HTA has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress, improve insulin sensitivity, and enhance glucose uptake in cells. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-HTA in lab experiments is its ability to modulate various signaling pathways in the body, making it a versatile compound for studying different diseases. However, one limitation is the difficulty in synthesizing 8-HTA, which can be a time-consuming and expensive process.
Direcciones Futuras
There are many potential future directions for research on 8-HTA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of breast and prostate cancer.
In conclusion, 8-Hydroxytetradecanoic acid is a unique compound with promising therapeutic applications. Its ability to modulate various signaling pathways in the body makes it a versatile compound for studying different diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
8-HTA is synthesized through the oxidation of tetradecanoic acid, which is a saturated fatty acid found in many natural sources, including milk, cheese, and meat. The oxidation process involves the use of strong oxidizing agents, such as potassium permanganate or sodium hypochlorite, to introduce the hydroxyl group at the eighth carbon atom.
Aplicaciones Científicas De Investigación
8-HTA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
27740-65-4 |
|---|---|
Nombre del producto |
8-Hydroxytetradecanoic acid |
Fórmula molecular |
C14H28O3 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
8-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
Clave InChI |
OVASNIDFAGGBHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCC(=O)O)O |
SMILES canónico |
CCCCCCC(CCCCCCC(=O)O)O |
Sinónimos |
8-Hydroxymyristic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



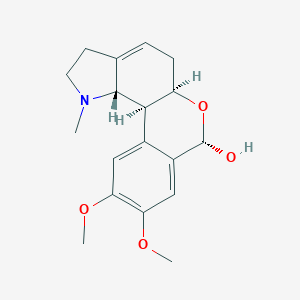
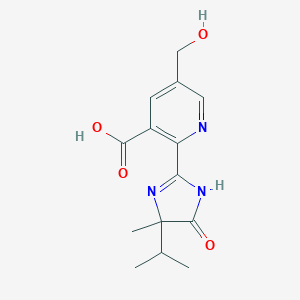
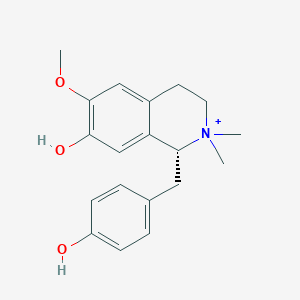
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
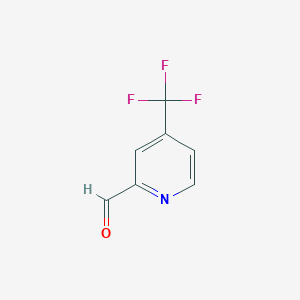
![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
